molecular formula C12H12ClN3 B10768405 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride

3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride

Cat. No.: B10768405
M. Wt: 233.69 g/mol
InChI Key: NIGHNKWLMSRCOZ-UHFFFAOYSA-N
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Description

3-(4,5-Dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride is a compound that features a unique combination of an imidazole ring fused with an isoquinoline structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The hydrochloride salt form enhances its solubility and stability, making it more suitable for practical applications.

Properties

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3.ClH/c1-2-4-10-8-15-11(7-9(10)3-1)12-13-5-6-14-12;/h1-4,7-8H,5-6H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGHNKWLMSRCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC3=CC=CC=C3C=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The isoquinoline core participates in electrophilic substitution reactions due to its electron-deficient nature. Key positions for substitution include C-1 and C-3 of the isoquinoline ring, as demonstrated in related systems .

Reaction Type Conditions Outcome Source
NitrationHNO₃/H₂SO₄, 0–5°CNitro group introduced at C-1 or C-3
SulfonationSO₃/H₂SO₄, 80°CSulfonic acid group at C-1

Imidazole Ring Reactivity

The 4,5-dihydroimidazole moiety undergoes oxidation and alkylation:

Oxidation

Under oxidative conditions (e.g., H₂O₂/AcOH), the dihydroimidazole ring is converted to a fully aromatic imidazole :

DihydroimidazoleH2O2/AcOHImidazole+2H+\text{Dihydroimidazole} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{Imidazole} + 2\text{H}^+

Conditions : 30% H₂O₂, AcOH, 55–60°C .

Alkylation

The imidazole nitrogen reacts with alkyl halides (e.g., MeI) in basic media :

Imidazole-N+MeIK2CO3, DMFN-Methylimidazolium salt\text{Imidazole-N} + \text{MeI} \xrightarrow{\text{K}_2\text{CO}_3,\ \text{DMF}} \text{N-Methylimidazolium salt}

Yield : ~70–85% (analogous systems) .

Reductive Transformations

The isoquinoline system can be reduced to tetrahydroisoquinoline derivatives under catalytic hydrogenation :

IsoquinolineH2, Pd-CTetrahydroisoquinoline\text{Isoquinoline} \xrightarrow{\text{H}_2,\ \text{Pd-C}} \text{Tetrahydroisoquinoline}

Conditions : 1 atm H₂, Pd-C catalyst, MeOH .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:

C12H12N3+ClC12H11N3+HCl\text{C}_{12}\text{H}_{12}\text{N}_3^+ \cdot \text{Cl}^- \rightleftharpoons \text{C}_{12}\text{H}_{11}\text{N}_3 + \text{HCl}

Deprotonation occurs in basic media (pH > 10), regenerating the free base .

Coordination Chemistry

The imidazole nitrogen acts as a ligand for metal ions (e.g., Fe³⁺, Cu²⁺), forming complexes studied for catalytic applications :
Example :

Compound+Fe(SO4)2Fe(imidazole)33++SO42\text{Compound} + \text{Fe(SO}_4\text{)}_2 \rightarrow \text{Fe(imidazole)}_3^{3+} + \text{SO}_4^{2-}

Application : Catalyzes oxidative cyclization reactions .

Comparative Reactivity Table

Functional Group Reaction Rate Constant (k, s⁻¹) Activation Energy (Eₐ, kJ/mol)
Isoquinoline (C-1)Nitration1.2 × 10⁻³45.3
DihydroimidazoleOxidation5.8 × 10⁻⁴68.9
Imidazole-NMethylation3.4 × 10⁻²32.1

Data extrapolated from structurally analogous systems .

Case Study: Oxidative Coupling

In the presence of NH₄Fe(SO₄)₂·12H₂O, the compound participates in oxidative coupling reactions to form dimeric structures :
Conditions : NH₄Fe(SO₄)₂, CHCl₃, 25°C.
Yield : ~60% (similar imidazole derivatives) .

Scientific Research Applications

Neuropharmacology

Research indicates that 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride has potential applications in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Its structure allows it to interact with neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE), which is vital for maintaining acetylcholine levels in the brain .

Antidepressant Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant monoamine oxidase inhibitory activity, which is beneficial in the treatment of depression. Compounds synthesized based on this structure have shown promising results in reducing immobility times in forced swim tests, indicating potential antidepressant effects .

Analgesic Properties

The compound's ability to act as an agonist at specific opioid receptors suggests its utility in pain management. Isoquinoline derivatives have been explored for their analgesic properties, providing alternative therapeutic options for chronic pain conditions .

Synthesis and Derivatives

The synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride typically involves multi-step reactions starting from isoquinoline precursors. The synthesis pathway often includes:

  • Formation of the imidazole ring.
  • Coupling with isoquinoline derivatives.
  • Hydrochloride salt formation for enhanced solubility.

This synthetic versatility allows for the development of various derivatives that can be tailored for specific biological activities or pharmacokinetic properties.

Several studies have documented the efficacy of this compound in various therapeutic contexts:

  • Alzheimer's Disease Research : A study evaluated several isoquinoline derivatives for their AChE inhibitory activity, with some derivatives showing IC50 values as low as 2.7 µM, indicating strong potential for therapeutic application against Alzheimer's disease .
  • Multi-targeted Ligands : Research into multi-target-directed ligands revealed that compounds derived from this structure could effectively inhibit both cholinesterase and monoamine oxidase enzymes, suggesting a dual-action mechanism beneficial for treating complex neurodegenerative disorders complicated by mood disorders .

Mechanism of Action

The mechanism of action of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like 1H-imidazole and its various substituted forms.

    Isoquinoline Derivatives: Compounds such as isoquinoline itself and its various substituted forms.

Uniqueness

What sets 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride apart from similar compounds is its unique combination of the imidazole and isoquinoline rings. This dual structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride (CAS: 1186195-56-1) is a chemical compound notable for its unique isoquinoline structure fused with a 4,5-dihydro-1H-imidazole moiety. This compound has garnered interest in pharmacological research due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.

  • Molecular Formula : C12H12ClN3
  • Molecular Weight : 233.69 g/mol
  • IUPAC Name : 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride

Antibacterial Activity

Research indicates that derivatives of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline exhibit significant antibacterial properties. In vitro studies have shown that these compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria.

Bacteria SpeciesMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus75 µg/mL
Escherichia coli<125 µg/mL
Pseudomonas aeruginosa150 µg/mL

These findings suggest that the compound may serve as a potential lead in developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity. Specific studies have reported its effectiveness against common fungal pathogens, although quantitative data on MIC values are less prevalent than for bacterial studies .

Anticancer Properties

Preliminary investigations into the anticancer potential of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride have revealed promising results. The compound has been tested against various cancer cell lines, showing cytotoxic effects that warrant further exploration.

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)10 µM
MCF-7 (Breast Cancer)15 µM
A549 (Lung Cancer)12 µM

These results indicate that the compound may act through mechanisms similar to known chemotherapeutic agents .

The biological activity of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride is hypothesized to involve interaction with specific biological targets, including enzymes and receptors involved in cell signaling pathways. Studies suggest that the imidazole moiety plays a critical role in these interactions, potentially enhancing the compound's affinity for biological targets .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antibacterial Efficacy : A study conducted on various bacterial strains showed that the compound effectively inhibited growth at low concentrations, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics .
  • Anticancer Evaluation : In a recent study involving human cancer cell lines, 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride demonstrated significant cytotoxicity compared to standard treatments. The mechanism was linked to apoptosis induction and cell cycle arrest .

Q & A

Basic: What synthetic methodologies are recommended for producing 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride with high yield and purity?

Answer: The compound is synthesized via nickel-catalyzed cyclization of amido-nitriles, followed by proto-demetallation and dehydrative cyclization under mild conditions (40–60°C, pH 6–8). Optimization involves controlling stoichiometry of nitrile precursors and catalyst loading (0.5–2 mol% Ni), yielding ≥85% purity. Post-synthetic purification via recrystallization in ethanol/water mixtures enhances purity to ≥95% .

Advanced: How can researchers resolve discrepancies in reported agonist/antagonist effects of this compound at imidazoline I2-sites?

Answer: Contradictory findings arise from differences in model systems (e.g., recombinant receptors vs. brain tissue). To resolve this, employ:

  • Functional assays : Measure cAMP modulation in transfected CHO-K1 cells expressing human I2-receptors.
  • Behavioral studies : Corrogate forced-swim test outcomes (e.g., immobility time reduction) with ex vivo receptor autoradiography using [³H]-2-BFI binding in rat brain slices.
  • Dose-response profiling : Compare EC₅₀ values across in vitro (µM range) and in vivo (mg/kg range) models to assess ligand efficacy .

Basic: What analytical techniques are critical for validating the structural identity and purity of this compound?

Answer:

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (70:30) at 1 mL/min; retention time ~8.2 min.
  • NMR : Confirm imidazoline protons (δ 3.2–3.5 ppm, multiplet) and isoquinoline aromatic protons (δ 7.8–8.6 ppm).
  • Mass spectrometry : ESI-MS m/z 245.1 [M+H]⁺ for the free base; chloride adducts confirmed via ion chromatography .

Advanced: How do structural modifications at the 2-position of the isoquinoline moiety influence I2-site selectivity?

Answer: Structure-activity relationship (SAR) studies show:

  • Electron-withdrawing groups (e.g., Cl at C-6) increase binding affinity (Ki ≤ 50 nM) but reduce blood-brain barrier penetration.
  • Bulkier substituents (e.g., tert-butyl) enhance selectivity over α₂-adrenoceptors by >100-fold.
  • Comparative data from analogs like BU224 (quinoline derivative) reveal that planar aromatic systems improve I2-site docking, as shown by molecular dynamics simulations .

Basic: What stability challenges arise during storage, and how are they mitigated?

Answer: The compound is hygroscopic and degrades under acidic conditions (pH < 5). Stability protocols include:

  • Storage : Desiccated at −20°C in amber vials under argon.
  • Accelerated stability testing : 40°C/75% RH for 4 weeks; monitor degradation via LC-MS for hydrolyzed byproducts (e.g., open-ring imidazoline derivatives).
  • Buffered solutions : Use phosphate buffer (pH 7.4) for in vitro assays to minimize decomposition .

Advanced: How can conflicting reports on MAO-A/MAO-B inhibition by this compound be reconciled?

Answer: Discrepancies stem from species-specific enzyme isoforms and assay conditions. Methodological solutions include:

  • Recombinant MAO assays : Compare inhibitory potency (IC₅₀) using human MAO-A/B vs. rodent isoforms.
  • Tissue homogenate validation : Test inhibition in rat cortical synaptosomes (MAO-A dominant) vs. liver mitochondria (MAO-B dominant).
  • In vivo microdialysis : Measure serotonin/dopamine metabolites in brain interstitial fluid after compound administration to assess functional MAO inhibition .

Basic: What in vitro pharmacological assays are suitable for initial screening of this compound?

Answer:

  • Radioligand binding : Compete with [³H]-idazoxan (I2-site) or [³H]-clonidine (α₂-adrenoceptors) in rat brain membranes.
  • Calcium flux assays : Use HEK293 cells expressing I2-Gαq chimeric receptors to quantify intracellular Ca²⁺ mobilization.
  • Cytotoxicity screening : MTT assays in SH-SY5Y cells (IC₅₀ > 100 µM indicates low neurotoxicity) .

Advanced: What strategies optimize pharmacokinetic properties for in vivo neuropharmacology studies?

Answer:

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP from 2.8 to 1.5, enhancing aqueous solubility.
  • Prodrug design : Synthesize ester derivatives (e.g., acetylated imidazoline) to improve oral bioavailability.
  • Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma/brain homogenates post-IV/IP administration to calculate t₁/₂, Cmax, and AUC .

Basic: How is receptor specificity confirmed against related targets like α₂-adrenoceptors?

Answer:

  • Competitive binding assays : Use [³H]-RX821002 (α₂-adrenoceptor antagonist) in parallel with [³H]-2-BFI (I2-site ligand). Specificity is confirmed if Ki for α₂ receptors is >1 µM.
  • Functional antagonism : Test inhibition of UK-14,304-induced vasoconstriction in rat aorta; lack of effect at ≤10 µM confirms selectivity .

Advanced: What computational tools predict off-target interactions for this compound?

Answer:

  • Molecular docking : Use AutoDock Vina with PDB structures of I2-site homologs (e.g., MAO-B) to assess binding poses.
  • Machine learning : Apply DeepChem models trained on ChEMBL data to predict activity at GPCRs/kinases.
  • Pharmacophore mapping : Align with known I2-site ligands (e.g., BU224) to identify critical H-bond donors/acceptors .

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